molecular formula C7H10BrN3O2 B13076508 (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13076508
M. Wt: 248.08 g/mol
InChI Key: ZALWLYUPKJZPGE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a brominated pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves multi-step organic synthesis One common method starts with the bromination of 1-methyl-1H-pyrazole to introduce the bromine atom at the 4-position This is followed by the alkylation of the brominated pyrazole with a suitable alkylating agent to form the desired propanoic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, thiols, or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can produce hydroxylated, thiolated, or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its brominated pyrazole ring is particularly useful for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it a valuable intermediate in the production of high-performance materials and bioactive compounds.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
  • (3S)-3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanoic acid
  • (3S)-3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanoic acid

Uniqueness

Compared to its analogs, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

ZALWLYUPKJZPGE-YFKPBYRVSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)[C@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(C=N1)Br)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.